3-ethyl-1-sulfanylidene-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile
Overview
Description
3-ethyl-1-sulfanylidene-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C14H11N3S and its molecular weight is 253.32. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Properties and Applications
- Fluorescent Properties : Research has shown that certain derivatives of pyrido[1,2-a]benzimidazole, similar in structure to 3-ethyl-1-sulfanylidene-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile, exhibit fluorescent properties. These compounds have been evaluated as fluorescent whitening agents for polyester fibers (Rangnekar & Rajadhyaksha, 1986).
Synthesis and Derivative Applications
- Synthesis of Derivatives : The synthesis of various substituted pyrido[1,2‐a]benzimidazoles has been extensively studied. Some derivatives have shown in vitro antibacterial activity, although most screened compounds did not exhibit significant antileukemic, antimicrobial, herbicidal, or plant antifungal potencies (Rida et al., 1988).
- Potential Antimicrobial Activity : Further research into pyrido[1,2-a]benzimidazole derivatives, including those structurally similar to this compound, has shown that some compounds exhibit antimicrobial activity, with a noted structure-activity relationship (Badawey & Gohar, 1992).
Chemical Reactivity and Novel Compounds
- Chemical Reactivity : Studies have demonstrated the chemical reactivity of benzimidazol-2-ylacetonitrile, a compound similar to this compound, leading to the synthesis of novel pyrido[1,2-a]benzimidazoles (Ibrahim, 2013).
Mechanism of Action
Target of Action
It’s known that nitrogen-containing heterocyclic compounds, which this compound is a part of, are the basis of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .
Mode of Action
Nitrogenous heterocycles, including this compound, have received considerable attention due to the wide spectrum of their biological activity and numerous therapeutic applications in medicine .
Biochemical Pathways
It’s known that azoloazines, a group of nitrogenous heterocycles that this compound belongs to, have numerous therapeutic applications in medicine .
Result of Action
It’s known that nitrogenous heterocycles, including this compound, have a wide spectrum of biological activity .
Properties
IUPAC Name |
3-ethyl-1-sulfanylidene-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3S/c1-2-9-7-13(18)17-12-6-4-3-5-11(12)16-14(17)10(9)8-15/h3-7,16H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRPOVODEZWZSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=S)N2C3=CC=CC=C3NC2=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801327487 | |
Record name | 3-ethyl-1-sulfanylidene-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801327487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24832642 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
790270-82-5 | |
Record name | 3-ethyl-1-sulfanylidene-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801327487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11-ethyl-13-sulfanyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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